4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide
Description
4-Methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a phenyl group at the 2-position, a methyl group at the 4-position of the thiazole core, and a unique N~5~-substituent comprising a cyclohexylmethyl group linked to a 4-methylpiperazine moiety. Thiazole carboxamides are widely explored for their biological activities, particularly in oncology, due to their structural versatility and ability to modulate intracellular targets .
Properties
IUPAC Name |
4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-18-20(29-22(25-18)19-9-5-3-6-10-19)21(28)24-17-23(11-7-4-8-12-23)27-15-13-26(2)14-16-27/h3,5-6,9-10H,4,7-8,11-17H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBRQOKVOGLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenyl and carboxamide groups. The cyclohexylmethyl and piperazino groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
These analogs (e.g., 3a–s in ) replace the phenyl group at the thiazole 2-position with a pyridinyl ring. However, the absence of the cyclohexylmethyl-piperazine group may reduce cell permeability or off-target selectivity compared to the target compound .
Anticancer Thiazole-5-carbohydrazide Derivatives
highlights compounds like 7b (IC~50~ = 1.61 ± 1.92 μg/mL) and 11 (IC~50~ = 1.98 ± 1.22 μg/mL), which feature a thiazole-5-carbohydrazide scaffold.
Dasatinib (BMS-354825)
A clinically approved tyrosine kinase inhibitor, Dasatinib () shares the thiazole-5-carboxamide core but incorporates a pyrimidine-aminothiazole pharmacophore and a 2-chloro-6-methylphenyl group. The target compound’s cyclohexylmethyl-piperazine substituent may confer distinct target specificity (e.g., kinase vs. non-kinase targets) or altered ADME profiles compared to Dasatinib’s hydroxyethylpiperazine group .
Heterocyclic Variants
Thiadiazole Derivatives
Compounds like 3a–d () and (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replace the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit insecticidal and fungicidal activities but generally show lower anticancer potency than thiazole analogs, likely due to reduced π-stacking capacity or altered electronic properties .
Imidazo[2,1-b]thiazole Carboxamides
ND-11543 () features a fused imidazo-thiazole system, enhancing rigidity and planar surface area for target binding. While ND-11543 demonstrates anti-tuberculosis activity, the target compound’s standalone thiazole core and flexible N~5~-substituent may favor interactions with eukaryotic cellular targets over prokaryotic ones .
Substituent Effects: Piperazine and Cyclohexyl Groups
Piperazine-Containing Analogs
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate () incorporates a 4-chlorophenyl-piperazine group. The target compound’s 4-methylpiperazine and cyclohexylmethyl spacer likely reduce steric hindrance and improve lipophilicity, enhancing blood-brain barrier penetration or intracellular accumulation compared to chlorophenyl-substituted analogs .
Cyclohexylmethyl Spacer
Data Table: Key Compounds and Properties
Biological Activity
The compound 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule that belongs to the thiazole family. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of 426.6 g/mol . The structure includes a thiazole ring, a phenyl group, and a piperazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N4OS |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 1010921-09-1 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazoles have been reported to possess antibacterial and antifungal activities. A study focusing on related thiazole compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for thiazole derivatives often involves the inhibition of specific enzymes or receptors involved in cellular processes. For example, the interaction with DNA or RNA synthesis pathways can lead to reduced cell viability in cancerous cells.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting substantial anticancer activity.
Study 2: Antimicrobial Screening
A screening study assessed the antimicrobial efficacy of various thiazole compounds against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives showed promising activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
